Tralonide Tralonide
Brand Name: Vulcanchem
CAS No.: 21365-49-1
VCID: VC21353170
InChI: InChI=1S/C24H28Cl2F2O4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
SMILES: CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CF)C)Cl)Cl)C)F)C
Molecular Formula: C24H28Cl2F2O4
Molecular Weight: 489.4 g/mol

Tralonide

CAS No.: 21365-49-1

Cat. No.: VC21353170

Molecular Formula: C24H28Cl2F2O4

Molecular Weight: 489.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Tralonide - 21365-49-1

CAS No. 21365-49-1
Molecular Formula C24H28Cl2F2O4
Molecular Weight 489.4 g/mol
IUPAC Name (1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-19-fluoro-8-(2-fluoroacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Standard InChI InChI=1S/C24H28Cl2F2O4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,26)17(25)10-22(13,4)24(19,32-20)18(30)11-27/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1
Standard InChI Key OGZHZYVCWDUIJV-VSXGLTOVSA-N
Isomeric SMILES C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CF)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl
SMILES CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CF)C)Cl)Cl)C)F)C
Canonical SMILES CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CF)C)Cl)Cl)C)F)C

Chemical Structure and Properties

Tralonide is chemically identified as 9,11β-Dichloro-6α,21-difluoro-16α,17-[(1-methylethylidene)bis(oxy)]pregna-1,4-diene-3,20-dione . This complex molecular structure contributes to its specific pharmacological properties and therapeutic efficacy.

Physical and Chemical Characteristics

The following table summarizes the key physical and chemical properties of Tralonide:

PropertyValue
Chemical FormulaC24H28Cl2F2O4
Molecular Weight489.38 g/mol
Physical StateSolid
Melting Point245°C (decomposition)
Boiling Point573.2±50.0°C (Predicted)
Density1.36±0.1 g/cm³ (Predicted)
StereochemistryAbsolute
Defined Stereocenters9/9
FDA UNII38ETX8IT42

Molecular Structure Identifiers

Tralonide's complex structure can be represented through several standardized chemical notations:

The SMILES notation for Tralonide is:
CC1(C)O[C@@H]2C[C@H]3[C@@H]4CC@HC5=CC(=O)C=C[C@]5(C)[C@@]4(Cl)C@@HC[C@]3(C)[C@@]2(O1)C(=O)CF

The InChI identifier is:
InChIKey=OGZHZYVCWDUIJV-VSXGLTOVSA-N

These molecular identifiers are crucial for database indexing and enable precise identification of Tralonide in chemical libraries and research publications.

Pharmacological Classification

Tralonide is primarily classified as a synthetic topical corticosteroid . The compound's structure contains a pregna-1,4-diene core, which is characteristic of steroidal compounds rather than non-steroidal anti-inflammatory drugs . This classification is important for understanding its mechanism of action, potential side effects, and clinical applications.

Structural Classification

Mechanism of Action

Tralonide, like other corticosteroids, exerts its therapeutic effects through multiple mechanisms. Primary among these is the modulation of gene expression in target cells, which leads to anti-inflammatory, antiproliferative, and immunosuppressive effects .

Anti-inflammatory Effects

At the molecular level, Tralonide likely binds to the cytoplasmic glucocorticoid receptor (GR) in target cells. This complex then translocates to the nucleus where it regulates the transcription of various genes involved in the inflammatory response. This results in:

  • Decreased production of pro-inflammatory cytokines and chemokines

  • Inhibition of inflammatory cell migration and activation

  • Suppression of phospholipase A2 activity, reducing the production of prostaglandins and leukotrienes

  • Stabilization of lysosomal membranes, preventing the release of inflammatory mediators

These mechanisms collectively contribute to Tralonide's efficacy in treating inflammatory skin conditions.

Clinical Applications

Therapeutic Uses

Tralonide is primarily indicated for the topical treatment of inflammatory dermatological conditions . Based on available research and its pharmacological profile, its potential clinical applications include:

Pharmacokinetics

The pharmacokinetic profile of Tralonide includes absorption, distribution, metabolism, and excretion characteristics that are essential for determining its therapeutic efficacy and safety . As a topical preparation, its pharmacokinetics would be primarily concerned with:

Absorption

Topical corticosteroids like Tralonide are generally absorbed through the skin, with the rate and extent of absorption dependent on factors such as:

  • The integrity of the skin barrier (absorption increases with damaged skin)

  • The area of application (thinner skin allows greater absorption)

  • The vehicle or formulation used

  • Occlusion (covering the application site increases absorption)

Metabolism and Elimination

Research Findings

Network Meta-Analysis Findings

A network meta-analysis of 40 trials (6482 participants) reporting patient-reported symptoms as a binary outcome ranked potent topical corticosteroids (TCS) among the most effective treatments (OR 5.99, 95% CI 2.83 to 12.69) . Similarly, for clinician-reported signs, potent TCS were ranked highly effective (OR 8.15, 95% CI 4.99, 13.57) .

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